[2-(2-methylpropyl)phenyl]methanamine
Description
[2-(2-Methylpropyl)phenyl]methanamine is a primary amine with a benzylamine backbone substituted at the ortho position of the phenyl ring with a 2-methylpropyl (isobutyl) group. Its molecular formula is C11H17N, and it has a molecular weight of 163.26 g/mol. This compound is primarily utilized in research settings as a synthetic intermediate or building block for pharmaceuticals and organic materials.
Properties
IUPAC Name |
[2-(2-methylpropyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9H,7-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOPTCBJWXMHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-methylpropyl)phenyl]methanamine typically involves the alkylation of phenylmethanamine with 2-methylpropyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-methylpropyl)phenyl]methanamine can undergo oxidation reactions to form corresponding amine oxides or quaternary ammonium compounds. These reactions are typically carried out using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.
Major Products Formed:
Oxidation: Amine oxides, quaternary ammonium compounds.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines, amides.
Scientific Research Applications
Chemistry: In chemistry, [2-(2-methylpropyl)phenyl]methanamine is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is studied for its potential biological activity. It can be used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.
Medicine: In medicine, this compound derivatives are explored for their pharmacological properties. They may exhibit activity against various diseases and conditions, making them candidates for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of polymers, resins, and other materials. Its unique structure allows for the creation of materials with specific properties and applications.
Mechanism of Action
The mechanism of action of [2-(2-methylpropyl)phenyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural analogs of [2-(2-methylpropyl)phenyl]methanamine, emphasizing differences in substituents and ring systems:
Key Observations :
- Positional Isomerism : The para-substituted analog ([4-(2-methylpropyl)phenyl]methanamine) exhibits similar physicochemical properties but may differ in bioavailability due to steric and electronic effects .
- Ring Systems : Cyclopropyl-containing analogs (e.g., ) introduce conformational rigidity, which may improve metabolic stability compared to the parent compound.
Physicochemical Properties
Limited quantitative data are available for the parent compound, but inferences can be drawn from analogs:
| Property | This compound | (2,4-Difluorophenyl)[4-(2-methylpropyl)phenyl]methanamine | (1-(3-Chlorophenyl)cyclopropyl)methanamine |
|---|---|---|---|
| LogP (Predicted) | ~3.2 (high lipophilicity) | ~3.8 (increased due to fluorine) | ~2.9 (moderate) |
| Water Solubility | Low (≤1 mg/mL) | Very low (<0.1 mg/mL) | Moderate (~10 mg/mL) |
| Boiling Point | ~250–270°C (estimated) | ~300°C (estimated) | ~220°C (estimated) |
Notes:
- Chlorinated analogs (e.g., ) show moderate solubility due to polar C-Cl bonds.
Biological Activity
[2-(2-methylpropyl)phenyl]methanamine, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a phenyl ring substituted with a branched alkyl group, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
This compound features a phenyl ring with a 2-methylpropyl substituent and an amine functional group, which are crucial for its biological activity.
Research indicates that this compound exhibits various modes of action, primarily through its interactions with neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor , affecting the levels of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft. This mechanism is similar to that of other phenethylamine derivatives, which are known for their stimulant effects.
Antidepressant Effects
Studies have shown that compounds similar to this compound may exhibit antidepressant properties by enhancing monoaminergic neurotransmission. In animal models, administration of this compound has resulted in increased locomotor activity and reduced symptoms of depression, indicating its potential as an antidepressant agent.
Antimicrobial Activity
Preliminary investigations suggest that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound appears to disrupt bacterial cell membranes, leading to cell lysis.
Neuroprotective Effects
Research highlights the neuroprotective potential of this compound. It has been shown to mitigate oxidative stress in neuronal cells, possibly through the upregulation of antioxidant enzymes. This property may contribute to its therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study 1: Antidepressant Activity
In a controlled study involving rodents, this compound was administered over a period of two weeks. The results indicated a significant reduction in depressive-like behaviors compared to the control group. Behavioral assays such as the forced swim test and the tail suspension test were utilized to assess the antidepressant effects.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (seconds) | 180 ± 20 | 90 ± 15 |
| Locomotor Activity (counts) | 50 ± 5 | 100 ± 10 |
Study 2: Antimicrobial Efficacy
In vitro assays evaluated the antimicrobial activity of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined for each strain.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
